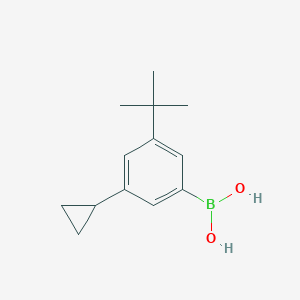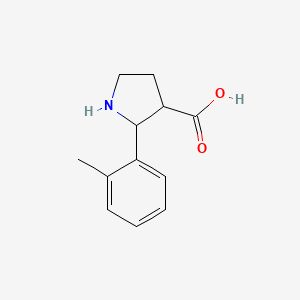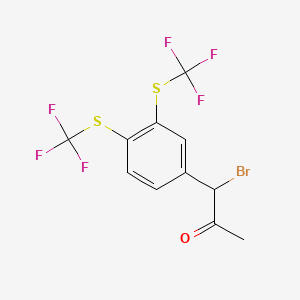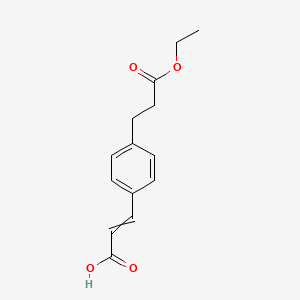
(E)-3-(4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of an ethoxy group, a phenyl ring, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves the reaction of 4-(3-ethoxy-3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(E)-3-(4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A similar compound with a methoxy group instead of an ethoxy group.
Chalcone derivatives: Compounds with a similar structure but different substituents on the phenyl ring.
Uniqueness
(E)-3-(4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-[4-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-18-14(17)10-8-12-5-3-11(4-6-12)7-9-13(15)16/h3-7,9H,2,8,10H2,1H3,(H,15,16) |
Clave InChI |
QDGLECKYMZFGMT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


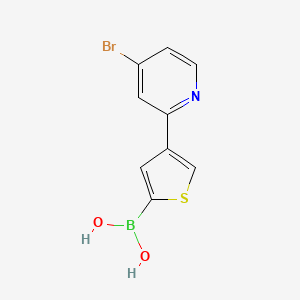
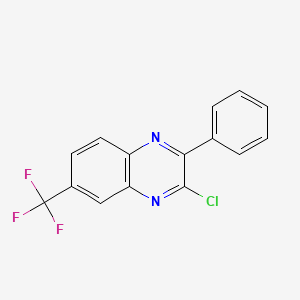
![[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14069959.png)
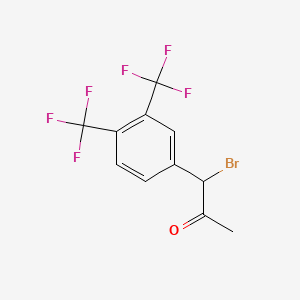
![4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one](/img/structure/B14069967.png)
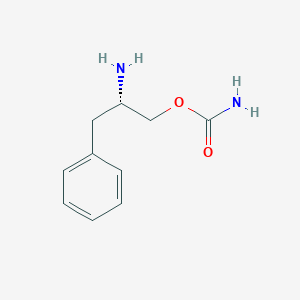
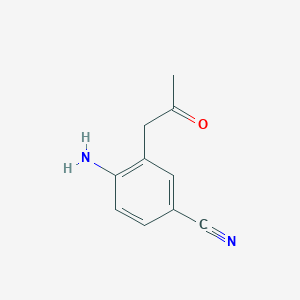
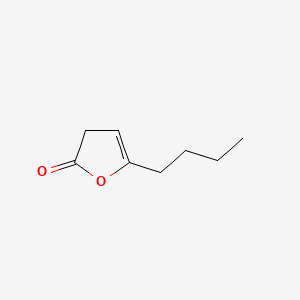
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
